
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro, hydroxy, iodo, and methylphenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions: The chloro, hydroxy, and iodo groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or thionyl chloride, while iodination can be performed using iodine and a suitable oxidizing agent.
Phenoxy Group Introduction: The 4-methylphenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodo group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and iodo groups can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of quinolinone derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly in the treatment of infectious diseases and cancer.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its unique chemical properties.
Material Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Wirkmechanismus
The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which play a role in disease progression.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-chloro-4-hydroxy-6-iodo-3-(phenoxy)-1H-quinolin-2-one: Similar structure but lacks the methyl group on the phenoxy ring.
7-chloro-4-hydroxy-6-iodo-3-(4-methoxyphenoxy)-1H-quinolin-2-one: Similar structure but has a methoxy group instead of a methyl group on the phenoxy ring.
Uniqueness
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C16H11ClINO3 |
|---|---|
Molekulargewicht |
427.62 g/mol |
IUPAC-Name |
7-chloro-4-hydroxy-6-iodo-3-(4-methylphenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H11ClINO3/c1-8-2-4-9(5-3-8)22-15-14(20)10-6-12(18)11(17)7-13(10)19-16(15)21/h2-7H,1H3,(H2,19,20,21) |
InChI-Schlüssel |
AIODABZGMYHNLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


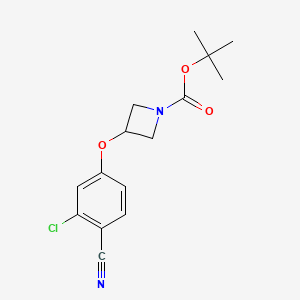
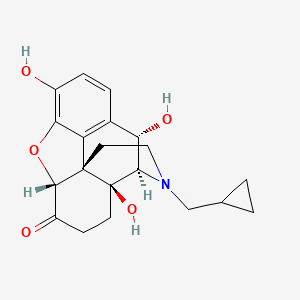
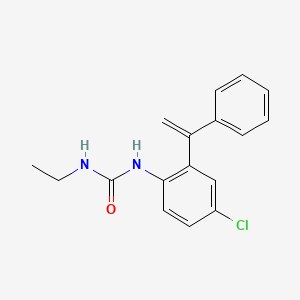

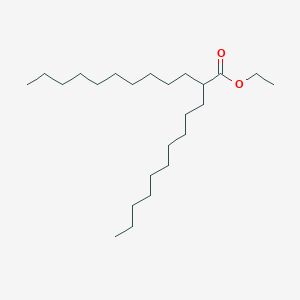
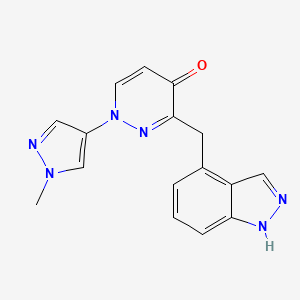
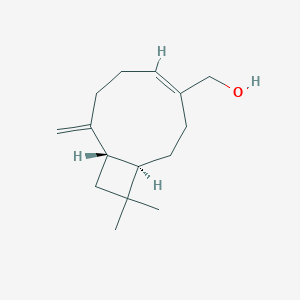
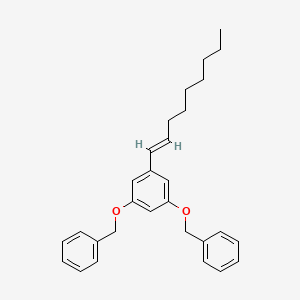
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
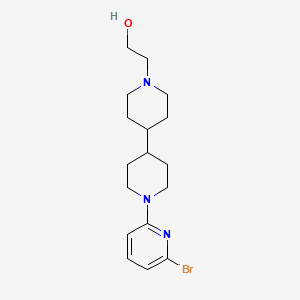
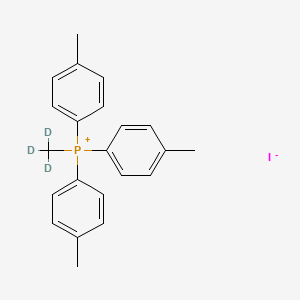
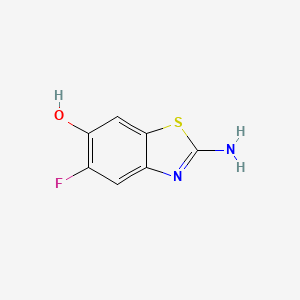
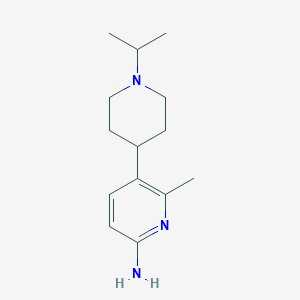
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)
